REACTION_CXSMILES
|
[OH:1][CH2:2][CH2:3][C:4]1[CH:5]=[C:6]([OH:10])[CH:7]=[CH:8][CH:9]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:18][C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1>CC(C)=O>[CH2:18]([O:10][C:6]1[CH:5]=[C:4]([CH2:3][CH2:2][OH:1])[CH:9]=[CH:8][CH:7]=1)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1 |f:1.2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OCCC=1C=C(C=CC1)O
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
1.49 g
|
Type
|
reactant
|
Smiles
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BrCC1=CC=CC=C1
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
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CC(=O)C
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Type
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CUSTOM
|
Details
|
The reaction mixture was stirred at the same temperature for 17 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The resulting mixture was evaporated in vacuo
|
Type
|
ADDITION
|
Details
|
The residue was diluted with EtOAc
|
Type
|
WASH
|
Details
|
washed successively with water and brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layer was dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (n-hexane:EtOAc=90:10-70:30)
|
Reaction Time |
17 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OC=1C=C(C=CC1)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |